molecular formula C10H8N4O3 B14632729 3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- CAS No. 55609-27-3

3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)-

Cat. No.: B14632729
CAS No.: 55609-27-3
M. Wt: 232.20 g/mol
InChI Key: MVLWKGNAOGDLLJ-UHFFFAOYSA-N
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Description

3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)-: is a chemical compound with a molecular formula of C10H16N2 It is known for its unique structure, which includes a pyridinol group and a nitro-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- typically involves the reaction of 3-hydroxy-2-imino-1(2H)-pyridine sulfonic acid monohydrate with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the pyridinol group can form hydrogen bonds and coordinate with metal ions. These interactions can influence biological activity and chemical reactivity.

Properties

CAS No.

55609-27-3

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

2-[(3-nitropyridin-2-yl)amino]pyridin-3-ol

InChI

InChI=1S/C10H8N4O3/c15-8-4-2-6-12-10(8)13-9-7(14(16)17)3-1-5-11-9/h1-6,15H,(H,11,12,13)

InChI Key

MVLWKGNAOGDLLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=C(C=CC=N2)O)[N+](=O)[O-]

Origin of Product

United States

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